2,5-Diaminobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2,5-diaminobenzonitrile derivatives involves various chemical processes, including the reduction of dinitro compounds or the direct amination of corresponding nitriles. The synthesis methods aim to achieve high yield and purity of the product while minimizing environmental impact. For instance, the indirect electroreduction method has been employed for synthesizing 4-Chloro-3,5-diaminobenzonitrile, showcasing a technique that could be adapted for 2,5-diaminobenzonitrile under similar conditions (Guo-gang, 2009).
Scientific Research Applications
Corrosion Inhibition : 3,4-Diaminobenzonitrile has been studied for its efficiency in inhibiting steel corrosion. Techniques like electrochemical impedance spectroscopy and potentiodynamic measurements were used to assess this. The research concluded that the presence of the inhibitor significantly impacts the corrosion rate and resistance against charge transfer processes (Sığırcık, Tüken, & Erbil, 2016).
Synthesis of Chemical Compounds : 4-Chloro-3,5-diaminobenzonitrile was prepared using indirect electrochemistry reduction. This study optimized the reaction conditions and achieved an average yield of 88.1% (Yang Guo-gang, 2009).
Properties of Polycyanamides : The thermal, mechanical, and dielectric properties of polycyanamides prepared by polycondensation of 2,4- or 2,5-diaminobenzonitrile with dichlorides of aromatic dicarboxylic acids were studied. The research also explored the isomerization cyclization of polycyanamides to other compounds (Barashkov, Teleshov, Pravednikov, & Shalygin, 1977).
FT-IR and FT-Raman Spectroscopy Studies : The molecular structure and spectroscopic properties of 2,5-dichlorobenzonitrile were analyzed using FT-IR and FT-Raman spectroscopy. This study provided insights into the molecular geometry, vibrational wavenumbers, and thermodynamic parameters (Alcolea Palafox et al., 2015).
Biofield Treatment on 2-Chlorobenzonitrile : An investigation was conducted on the impact of biofield treatment on the physical, thermal, and spectroscopic properties of 2-chlorobenzonitrile. The study observed significant changes in the properties of the treated sample compared to the control (Trivedi et al., 2015).
Synthesis and Fluorescent Properties of Dyes : The synthesis and properties of 2,5-diamino-3,6-dicyanopyrazine dyes were examined. The study focused on the correlation between chemical structures and absorption, fluorescent properties, and fluorescence quantum yield (Shirai et al., 1998).
properties
IUPAC Name |
2,5-diaminobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXLBNXZXSWLIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545810 | |
Record name | 2,5-Diaminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diaminobenzonitrile | |
CAS RN |
14346-13-5 | |
Record name | 2,5-Diaminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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